Benzyl trisulfide
Overview
Description
Benzyl trisulfide is a chemical compound with the linear formula (C6H5CH2)2S3 . It is a secondary metabolite of Petiveria alliacea and has been found to have antibacterial and antifungal properties .
Synthesis Analysis
The synthesis of Benzyl trisulfide involves the use of a fully automated technique for identifying disulfide structures in biopharmaceuticals . This process produces an array of polysulfides, including Benzyl trisulfide .Molecular Structure Analysis
The molecular structure of Benzyl trisulfide is represented by the linear formula (C6H5CH2)2S3 . It has a molecular weight of 278.46 .Chemical Reactions Analysis
The formation of trisulfides, such as Benzyl trisulfide, is a challenging artifact in the structure of biopharmaceuticals. High trisulfide levels can interfere with specific conjugation chemistries .Physical And Chemical Properties Analysis
Benzyl trisulfide is a white solid . It has a boiling point of 160-163 °C/0.01 mmHg and a melting point of 46-48 °C .Scientific Research Applications
H2S Release and Cell Proliferation
Benzyl trisulfide plays a role in biological systems, particularly in the release of hydrogen sulfide (H2S) and its effects on cell proliferation. Research has shown that H2S is released only from trisulfides and tetrasulfides in the presence of cysteine or reduced glutathione, which are essential for thiol-mediated reduction. This release and its differing effects on cell proliferation have been demonstrated in murine epithelial bEnd.3 cells (Bolton et al., 2019).
Synthesis Applications
Benzyl trisulfide has been used in various synthesis applications. For example, it has been involved in the acid-catalyzed O-benzylating process. This process, utilizing a compound like TriBOT (2,4,6-tris(benzyloxy)-1,3,5-triazine), can efficiently produce benzyl ethers from functionalized alcohols (Yamada et al., 2012).
Sulfur Chemistry and Crystal Structure
In sulfur chemistry, the reaction of phosphinines with sulfur, in the presence of a catalyst, can yield trisulfide compounds. The X-ray crystal structure analysis of such trisulfides has contributed to understanding the structural aspects of these compounds (Holand et al., 1990).
Catalysis and Organic Synthesis
Benzyl trisulfide has been utilized in catalysis, particularly in the synthesis of diaryl sulfides. It's been shown to react with aryl monofluorides under certain conditions, demonstrating substrate specificity in these reactions (Arisawa et al., 2012). Additionally, palladium nanoparticles immobilized on nanosilica triazine dendritic polymer have shown excellent catalytic activity in the synthesis of mono-, di-, and trisulfides, further highlighting the utility of benzyl trisulfide in organic synthesis (Isfahani et al., 2014).
Detection and Analysis
Benzyl trisulfide has also been used in the development of sensors, such as a lead-selective electrode using benzyl disulfide as an ionophore, demonstrating its potential in analytical chemistry (Abbaspour & Tavakol, 1999).
Future Directions
properties
IUPAC Name |
(benzyltrisulfanyl)methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMWYANCHMSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSSSCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215247 | |
Record name | Trisulfide, bis(phenylmethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl trisulfide | |
CAS RN |
6493-73-8 | |
Record name | Dibenzyl trisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisulfide, bis(phenylmethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZYL TRISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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